N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.16885622 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS001752909, also known as “N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide” or “F6548-1058”, primarily targets the prolyl-4-hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of the hypoxia-inducible factors (HIFs), which are transcription factors that activate target genes involved in erythropoiesis .
Mode of Action
The compound acts as an inhibitor of the PHD enzymes, specifically inhibiting the enzyme activity of all three human PHD isozymes, PHD1, PHD2, and PHD3 . This inhibition is competitive with the endogenous cofactor 2-oxoglutarate and is insensitive to free iron concentration . By inhibiting these enzymes, the compound stabilizes the HIFs, leading to an increase in the synthesis and secretion of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .
Biochemical Pathways
The inhibition of the PHD enzymes by AKOS001752909 leads to the stabilization of HIF-1α and HIF-2α . This stabilization results in the activation of genes that increase EPO synthesis, thereby promoting the production of new red blood cells . This mechanism is part of the body’s response to hypoxia or low oxygen levels .
Result of Action
The primary result of the action of AKOS001752909 is an increase in the production of red blood cells. This is achieved through the increased synthesis and secretion of EPO, stimulated by the stabilization of HIFs . This can potentially be beneficial in the treatment of conditions such as anemia, particularly in patients with chronic kidney disease .
Properties
IUPAC Name |
N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-13-5-11-22-19(25)16-8-9-17-18(14-16)23-21(27)24(20(17)26)12-10-15-6-3-2-4-7-15/h2-4,6-9,14H,5,10-13H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWHKPGFZZZHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.